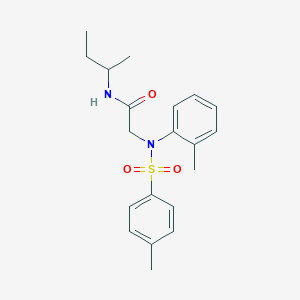

N-(sec-Butyl)-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide

Description

Properties

Molecular Formula |

C20H26N2O3S |

|---|---|

Molecular Weight |

374.5 g/mol |

IUPAC Name |

N-butan-2-yl-2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide |

InChI |

InChI=1S/C20H26N2O3S/c1-5-17(4)21-20(23)14-22(19-9-7-6-8-16(19)3)26(24,25)18-12-10-15(2)11-13-18/h6-13,17H,5,14H2,1-4H3,(H,21,23) |

InChI Key |

GHOJRPJXCHIEOI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC(=O)CN(C1=CC=CC=C1C)S(=O)(=O)C2=CC=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

Sulfonamide Formation

The key step is the formation of the sulfonamide bond between the sulfonyl chloride and the amine:

- Reactants: 4-methylphenylsulfonyl chloride and o-toluidine (o-tolylamine).

- Conditions: Typically performed in an inert solvent such as dichloromethane or tetrahydrofuran at low temperature (0–5 °C) to control reactivity.

- Base: Triethylamine or pyridine is used to neutralize the hydrochloric acid formed.

- Outcome: Formation of N-(o-tolyl)-4-methylphenylsulfonamide intermediate.

This step is crucial for the selective formation of the sulfonamide linkage with high yield and purity.

Sec-Butyl Substitution

The sec-butyl group is introduced by:

- Method 1: Direct use of sec-butylamine in the sulfonamide formation step, replacing o-toluidine or as a subsequent substitution on the acetamide nitrogen.

- Method 2: Alkylation of the acetamide nitrogen with sec-butyl halides under basic conditions.

The sec-butyl substitution is typically performed under mild conditions to avoid side reactions.

Detailed Reaction Conditions and Yields

| Step | Reactants/Conditions | Solvent | Temperature (°C) | Base | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Sulfonamide formation | 4-methylphenylsulfonyl chloride + o-toluidine | DCM or THF | 0–5 | Triethylamine | 80–90 | Stirring under inert atmosphere |

| Acetamide acylation | Sulfonamide intermediate + chloroacetyl chloride | DCM or acetonitrile | 0–25 | Triethylamine | 75–85 | Controlled addition, slow stirring |

| Sec-butyl substitution | Sec-butylamine or sec-butyl halide + intermediate | DCM or DMF | 20–40 | Base (e.g., K2CO3) | 70–80 | Alkylation or direct substitution |

Research Findings and Optimization

- Solvent Choice: Polar aprotic solvents such as dichloromethane and acetonitrile favor nucleophilic substitution reactions and improve yields.

- Temperature Control: Low temperatures during sulfonamide formation minimize side reactions and improve selectivity.

- Base Selection: Triethylamine is preferred for neutralizing acid byproducts without interfering with the reaction.

- Purification: Crystallization from ethanol or ethyl acetate and column chromatography are effective for isolating pure product.

- Reaction Monitoring: Thin-layer chromatography (TLC) and LC-MS are used to monitor reaction progress and confirm product formation.

Example Experimental Procedure

Sulfonamide Intermediate Synthesis:

- Dissolve 4-methylphenylsulfonyl chloride (1 equiv) in dry dichloromethane.

- Cool to 0 °C under nitrogen atmosphere.

- Add o-toluidine (1.1 equiv) dropwise with stirring.

- Add triethylamine (1.2 equiv) slowly to neutralize HCl.

- Stir for 2 hours at 0–5 °C, then warm to room temperature for 1 hour.

- Wash organic layer with water, dry over anhydrous sodium sulfate, and concentrate.

-

- Dissolve sulfonamide intermediate in dry dichloromethane.

- Add triethylamine (1.2 equiv) and cool to 0 °C.

- Add chloroacetyl chloride (1.1 equiv) dropwise.

- Stir at 0–25 °C for 3 hours.

- Work up by washing with water, drying, and concentrating.

-

- Dissolve acetamide intermediate in DMF.

- Add sec-butylamine (1.2 equiv) and potassium carbonate (2 equiv).

- Stir at 30 °C for 6 hours.

- Quench with water, extract with ethyl acetate, dry, and purify.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Yield Range (%) | Remarks |

|---|---|---|---|---|

| Sulfonamide formation | 4-methylphenylsulfonyl chloride, o-toluidine | DCM, 0–5 °C, triethylamine | 80–90 | High selectivity, mild conditions |

| Acetamide acylation | Chloroacetyl chloride, triethylamine | DCM, 0–25 °C | 75–85 | Controlled addition critical |

| Sec-butyl substitution | Sec-butylamine or sec-butyl halide, base | DMF or DCM, 20–40 °C | 70–80 | Alkylation or substitution |

This detailed synthesis approach for This compound is based on established sulfonamide and acetamide chemistry principles, supported by diverse research data on related compounds and sulfonamide derivatives. The methods emphasize controlled reaction conditions, appropriate reagent selection, and purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(sec-Butyl)-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that sulfonamide derivatives, including N-(sec-Butyl)-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide, exhibit significant activity against a range of bacterial strains. The presence of the sulfonamide group is crucial for this activity, as it mimics para-aminobenzoic acid (PABA), an essential substrate for bacterial folate synthesis. In vitro studies have shown that this compound can inhibit bacterial growth effectively, making it a candidate for further development as an antibiotic agent .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Sulfonamide derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a vital role in the inflammatory process. Preliminary studies suggest that this compound may reduce inflammation markers in cellular models, indicating potential applications in treating inflammatory diseases such as arthritis .

Drug Development

Targeted Drug Delivery Systems

this compound can be utilized in the design of targeted drug delivery systems. The sulfonamide moiety can serve as a linker in drug conjugates, allowing for the selective release of therapeutic agents at specific sites within the body. This characteristic enhances the efficacy of drugs while minimizing side effects .

Prodrug Formulations

The compound has potential as a prodrug due to its ability to undergo metabolic conversion to release active drug forms. This feature is particularly beneficial in enhancing bioavailability and therapeutic outcomes of poorly soluble drugs. Studies are ongoing to explore its efficacy as a prodrug in various therapeutic contexts .

Biochemical Research

Enzyme Inhibition Studies

Research into the enzyme inhibition properties of this compound has revealed its potential as a covalent inhibitor of specific proteases. For instance, studies have demonstrated that similar sulfonamide compounds can inhibit cysteine proteases involved in viral replication, suggesting that this compound may have antiviral applications .

Chemical Biology Applications

The compound's ability to modify biological pathways makes it a valuable tool in chemical biology. It can be used to study the role of specific enzymes in metabolic pathways and disease processes. By selectively inhibiting target enzymes, researchers can elucidate their functions and contributions to various biological systems .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(sec-Butyl)-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The compound’s unique structure allows it to bind selectively to certain proteins, affecting their function and activity.

Comparison with Similar Compounds

Key Observations:

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () is synthesized via straightforward acetylation, emphasizing the role of electron-withdrawing groups (nitro, chloro) in stabilizing intermediates .

Structural Diversity :

- The target compound’s sec-butyl and o-tolyl groups distinguish it from analogs with coumarin () or benzothiazole () moieties. These substituents likely influence lipophilicity and steric bulk, affecting bioavailability or target binding.

- Compound 1d () incorporates a propargyl chain and hydroxyl group, enhancing solubility and enabling click chemistry modifications, unlike the target compound’s alkyl-dominated structure .

Crystallographic and Intermolecular Interactions :

- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () forms hydrogen-bonded chains via C–H⋯O interactions, a feature absent in coumarin-based analogs. Such interactions may enhance crystallinity and thermal stability .

Functional Group Impact on Properties

- Electron-Withdrawing vs.

- Bioactivity Potential: Coumarin-containing analogs () are associated with anticoagulant or fluorescent properties, whereas benzothiazoles () are linked to kinase inhibition. The target’s lack of such moieties may limit direct biological activity but expand its utility as a synthetic intermediate .

Biological Activity

N-(sec-Butyl)-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide is a sulfonamide compound with potential therapeutic applications due to its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C₁₈H₂₄N₂O₂S. The compound features a sulfonamide group, an acetamide structure, and a sec-butyl group, enhancing its lipophilicity and influencing its pharmacokinetic properties. The presence of nitrogen, oxygen, and sulfur is critical for its biological activity.

This compound exhibits several biological activities typical of sulfonamides:

- Antibacterial Activity : Sulfonamides primarily inhibit bacterial folate synthesis, which is essential for bacterial growth and replication.

- Anticancer Potential : Compounds with similar structures have shown promise in inhibiting tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally related sulfonamides is presented below:

| Compound Name | Structure | Key Features |

|---|---|---|

| Sulfanilamide | C₁₂H₁₃N₃O₂S | First synthetic antibacterial drug; simple sulfonamide structure |

| Trimethoprim | C₁₄H₁₈N₄O₃S | Potent antibacterial agent; inhibits bacterial dihydrofolate reductase |

| Celecoxib | C₁₇H₁₇ClN₂O₂S | Non-steroidal anti-inflammatory drug; selective COX-2 inhibitor |

This compound's unique combination of sec-butyl and o-toluidine moieties may confer distinct pharmacological properties compared to these simpler analogs.

Research Findings and Case Studies

- Antibacterial Studies : Initial studies indicate that this compound effectively inhibits the growth of several bacterial strains, similar to traditional sulfonamides. Further research is needed to elucidate the specific bacterial targets and mechanisms involved.

- Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound appears to interfere with key signaling pathways that regulate cell survival and proliferation.

- Anti-inflammatory Effects : Preliminary findings suggest that this compound may reduce inflammation markers in cellular models, indicating potential applications in treating inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(sec-Butyl)-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide, and how can purity be ensured?

- Methodology :

- Synthesis : A reflux method using acetic anhydride as an acylating agent (similar to ’s procedure for sulfonamide derivatives) is recommended. Heating at 80–100°C for 30–60 minutes under inert conditions (e.g., nitrogen) ensures complete acetylation .

- Purification : Recrystallization from ethanol or ethyl acetate/hexane mixtures is effective. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and confirm by NMR (e.g., absence of unreacted amine protons at δ 2.5–3.5 ppm) .

- Data Validation : Compare melting points and spectroscopic data (IR, H/C NMR) with NIST Chemistry WebBook standards .

Q. How can the molecular structure and intermolecular interactions of this compound be characterized?

- Methodology :

- X-ray Crystallography : Single-crystal X-ray diffraction (as in ) reveals bond lengths, angles, and torsion angles. For example, the nitro group in related compounds shows torsional deviations of -16.7° and 160.9° from the benzene plane, indicating steric or electronic effects .

- Intermolecular Interactions : Identify hydrogen bonds (e.g., C–H⋯O interactions) and π-π stacking using Mercury software. Tabulate geometric parameters (Table 1):

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| C9–H9B⋯O3 | 2.89 | 147 |

| C2–H5⋯O5 | 3.12 | 158 |

- Validation : Compare with Cambridge Structural Database entries for sulfonamides .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Methodology :

- Cross-Validation : Use orthogonal techniques:

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS in positive ion mode).

- 2D NMR : H-C HSQC/HMBC correlations clarify ambiguous proton assignments (e.g., distinguishing o-tolyl vs. sec-butyl groups).

- DFT Calculations : Optimize geometry using Gaussian09 and simulate NMR/IR spectra for comparison with experimental data .

- Case Study : If H NMR shows unexpected splitting, consider dynamic effects (e.g., restricted rotation of the sulfonamide group) .

Q. What strategies are recommended for evaluating the compound’s biological activity in vitro?

- Methodology :

- Target Selection : Prioritize sulfonamide-associated targets (e.g., carbonic anhydrase, proteases) based on structural analogs in and .

- Assay Design :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., 4-nitrophenyl acetate hydrolysis for esterase activity).

- Cellular Uptake : Label the compound with C or H for permeability studies in Caco-2 monolayers.

- Data Analysis : Apply Michaelis-Menten kinetics or Hill coefficients for dose-response curves.

Q. How can computational modeling predict the compound’s binding mode to biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide. Prepare the protein structure (PDB: e.g., 1MXE for carbonic anhydrase) by removing water and adding hydrogens.

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Monitor root-mean-square deviation (RMSD) of the ligand-protein complex.

- Validation : Compare predicted binding energies (ΔG) with experimental IC values from and .

Data Contradiction and Stability Analysis

Q. How should researchers address discrepancies in degradation studies under varying pH conditions?

- Methodology :

- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C for 24 hours.

- Analytical Tools :

- HPLC-PDA : Detect degradation products (e.g., hydrolyzed acetamide or sulfonamide fragments).

- LC-MS/MS : Identify m/z peaks corresponding to degradation pathways.

- Case Study : If acidic conditions yield unexpected products, revise proposed mechanisms using DFT-based transition state analysis .

Q. What experimental controls are critical for reproducibility in synthetic protocols?

- Methodology :

- Reagent Quality : Use anhydrous solvents (e.g., molecular sieves for ethanol) and high-purity acetic anhydride (≥99%).

- Reaction Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane 1:1) and in-situ IR (disappearance of NH stretch at ~3300 cm).

- Documentation : Report detailed conditions (e.g., cooling rate during crystallization) as in ’s refinement section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.